N-(3-bromophenyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
This compound features a pyrimido[2,1-b][1,3]thiazine core fused with a six-membered ring, substituted at position 3 with a 3-bromophenyl carboxamide group and at position 8 with a tert-butyl moiety. Its synthesis likely involves cyclization and amidation steps, as seen in analogous bicyclic systems . Structural confirmation methods, such as NMR and mass spectrometry (MS), are standard for such compounds .
Properties
IUPAC Name |
N-(3-bromophenyl)-8-tert-butyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2S/c1-18(2,3)14-8-15(23)22-9-11(10-25-17(22)21-14)16(24)20-13-6-4-5-12(19)7-13/h4-8,11H,9-10H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOQNNPXCXLGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N2CC(CSC2=N1)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its interactions with various biological systems and its therapeutic potential.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrimido-thiazine core and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 408.31 g/mol. The presence of bromine and tert-butyl groups suggests potential lipophilicity and reactivity that could influence its biological interactions.
Anticancer Potential
Recent studies on related compounds suggest that modifications in the thiazine structure can lead to enhanced anticancer activity. For example, quinazoline derivatives have shown selective inhibition of Aurora A kinase and induced apoptosis in cancer cell lines . Although direct evidence for the anticancer efficacy of the compound is lacking, it is plausible that its structural characteristics could confer similar properties.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication or metabolic pathways.
- Receptor Interaction : It may interact with specific receptors or proteins within cells, altering signaling pathways that lead to apoptosis or cell cycle arrest.
- Gene Expression Modulation : Changes in gene expression profiles could result from its binding interactions with DNA or RNA.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:
Comparison with Similar Compounds
Core Heterocycle and Substituent Analysis
The target compound’s pyrimido[2,1-b][1,3]thiazine core distinguishes it from analogs with oxazine or diazabicyclo frameworks. Key comparisons include:
Physicochemical and Spectroscopic Properties
- Lipophilicity : The tert-butyl and bromophenyl groups in the target compound increase logP compared to the 4-fluorobenzyl and methylthio analogs .
- Spectroscopy :
Structural Validation and Computational Tools
- Crystallography: SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, as noted in . The target compound’s structure may have been resolved using similar tools .
- Conformational Analysis : Ring puckering coordinates () could quantify deviations from planarity in the tetrahydropyrimido-thiazine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
